molecular formula C9H6N2O3 B15241023 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid

Cat. No.: B15241023
M. Wt: 190.16 g/mol
InChI Key: JJOLYHSDTHOKBP-UHFFFAOYSA-N
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Description

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is a heterocyclic compound that features an imidazo[1,2-A]pyridine core with formyl and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[1,2-A]pyridine core. Subsequent formylation and carboxylation steps introduce the formyl and carboxylic acid groups, respectively .

Industrial Production Methods

This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydrogen atoms on the imidazo[1,2-A]pyridine ring can be substituted with various functional groups.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Antimicrobial Activity

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid and its derivatives are being investigated for their potential as antimicrobial agents. Research indicates that compounds derived from this structure exhibit significant activity against various bacterial strains, including drug-resistant Mycobacterium tuberculosis. In a study involving imidazo[1,2-a]pyridine derivatives, several compounds demonstrated minimum inhibitory concentrations (MICs) as low as 0.006 μM against replicating bacteria, surpassing the efficacy of existing clinical candidates like PA-824 .

Anticancer Properties

The compound is also being explored for its anticancer properties. Derivatives have shown promise in inducing apoptosis in cancer cell lines through various mechanisms, including inhibition of specific protein targets involved in cell proliferation and survival. For instance, imidazo[1,2-a]pyridine derivatives have been reported to exhibit cytotoxic effects against human lung fibroblasts and primary mouse macrophages, indicating their potential for further development as anticancer therapeutics .

Research Findings Table

CompoundActivity TypeMIC (μM)Reference
Compound 18Antimicrobial<0.03 - 0.8
Compound 13Anticancer (various lines)Varies
Compound 9Antimicrobial (MDR strains)0.04 - 2.3

Enzyme Inhibition Studies

In biochemical research, this compound is utilized to study enzyme interactions and receptor binding. These studies help elucidate the biological pathways involved in disease mechanisms and identify potential drug targets. The compound's ability to inhibit ATP homeostasis by targeting specific enzymes has been highlighted in recent publications, suggesting a novel mechanism of action that could be exploited for therapeutic development .

Interaction Studies

Research into the interactions of this compound with biological targets is crucial for optimizing its pharmacological properties. Understanding these interactions can lead to the design of more effective derivatives with enhanced therapeutic efficacy.

Pesticide Development

The potential application of this compound in agricultural chemistry is also noteworthy. Investigations are underway to assess its effectiveness as a pesticide or herbicide, contributing to the development of safer agricultural products that can mitigate pest-related challenges without harming beneficial organisms.

Novel Material Creation

In material science, this compound is being explored for its role in creating novel materials such as polymers and coatings that require specific chemical properties for enhanced performance. The unique structural characteristics of imidazo[1,2-A]pyridine derivatives make them suitable candidates for applications where chemical stability and reactivity are paramount.

Mechanism of Action

The mechanism of action of 3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Imidazo[1,2-A]pyridine-2-carboxylic acid
  • Imidazo[1,2-A]pyridine-6-carboxylic acid
  • Imidazo[1,2-A]pyridine-7-carboxylic acid
  • 5-Methyl-imidazo[1,2-A]pyridine-2-carboxylic acid

Uniqueness

3-Formylimidazo[1,2-A]pyridine-8-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which provide distinct reactivity and potential for diverse chemical modifications. This dual functionality is not commonly found in other imidazo[1,2-A]pyridine derivatives, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H6N2O3

Molecular Weight

190.16 g/mol

IUPAC Name

3-formylimidazo[1,2-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C9H6N2O3/c12-5-6-4-10-8-7(9(13)14)2-1-3-11(6)8/h1-5H,(H,13,14)

InChI Key

JJOLYHSDTHOKBP-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=C2C(=C1)C(=O)O)C=O

Origin of Product

United States

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